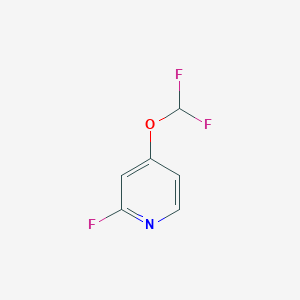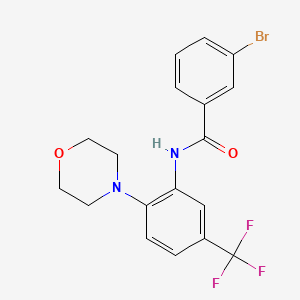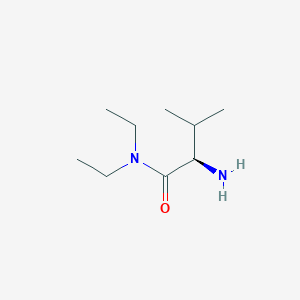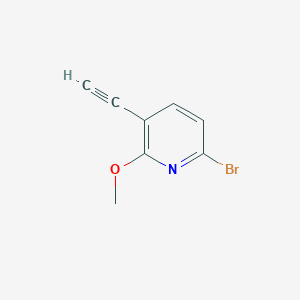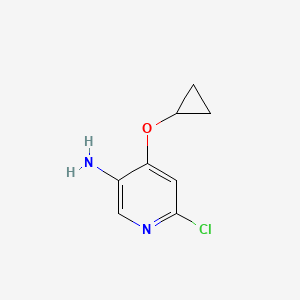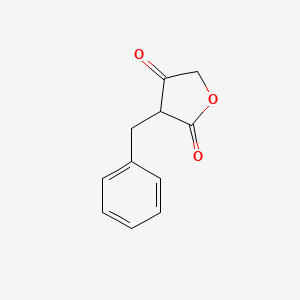
2,6-Dichloro-5-(trifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-5-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-(trifluoromethyl)pyridin-3-amine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating and fluorinating agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,6-Dichloro-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-5-(trifluoromethyl)pyridin-3-amine is primarily related to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chlorine atoms, makes the compound a potent inhibitor of certain enzymes and receptors . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but contains a fluorine atom instead of an amine group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another closely related compound, used primarily in the production of crop protection agents.
Uniqueness
2,6-Dichloro-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H3Cl2F3N2 |
|---|---|
Peso molecular |
231.00 g/mol |
Nombre IUPAC |
2,6-dichloro-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-4-2(6(9,10)11)1-3(12)5(8)13-4/h1H,12H2 |
Clave InChI |
QREXAKBLKCTKLO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1N)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
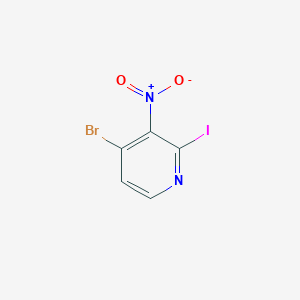
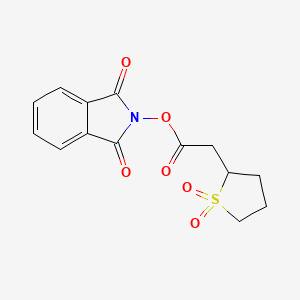
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
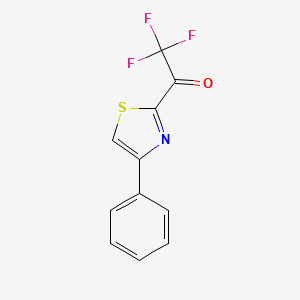
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
